N~6~-benzyl-N~4~,N~4~-dimethyl-7-nitro-2,1,3-benzoxadiazole-4,6-diamine
Overview
Description
N~6~-benzyl-N~4~,N~4~-dimethyl-7-nitro-2,1,3-benzoxadiazole-4,6-diamine, also known as BND-320 or BND-250, is a fluorescent probe that has been widely used in scientific research. It belongs to the class of benzoxadiazole derivatives and has a unique structure that makes it useful in various applications.
Mechanism of Action
N~6~-benzyl-N~4~,N~4~-dimethyl-7-nitro-2,1,3-benzoxadiazole-4,6-diamine works by binding to the target molecule and undergoing a change in its fluorescence properties. This change can be detected and measured using various techniques, such as fluorescence spectroscopy and microscopy. The mechanism of action of N~6~-benzyl-N~4~,N~4~-dimethyl-7-nitro-2,1,3-benzoxadiazole-4,6-diamine is based on the principle of fluorescence resonance energy transfer (FRET), which involves the transfer of energy from an excited fluorophore to a nearby acceptor molecule.
Biochemical and Physiological Effects:
N~6~-benzyl-N~4~,N~4~-dimethyl-7-nitro-2,1,3-benzoxadiazole-4,6-diamine has been shown to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not interfere with normal cellular processes. However, it is important to note that the concentration and duration of exposure can affect the results obtained from experiments.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N~6~-benzyl-N~4~,N~4~-dimethyl-7-nitro-2,1,3-benzoxadiazole-4,6-diamine is its high sensitivity and specificity. It can detect and measure very low concentrations of target molecules, making it useful in various applications. Additionally, N~6~-benzyl-N~4~,N~4~-dimethyl-7-nitro-2,1,3-benzoxadiazole-4,6-diamine is easy to use and has a relatively low cost compared to other fluorescent probes.
However, there are also limitations to using N~6~-benzyl-N~4~,N~4~-dimethyl-7-nitro-2,1,3-benzoxadiazole-4,6-diamine. One of the main limitations is its photobleaching tendency, which can reduce the intensity of fluorescence over time. Additionally, N~6~-benzyl-N~4~,N~4~-dimethyl-7-nitro-2,1,3-benzoxadiazole-4,6-diamine may not be suitable for certain applications that require long-term monitoring or imaging.
Future Directions
There are several future directions for the use of N~6~-benzyl-N~4~,N~4~-dimethyl-7-nitro-2,1,3-benzoxadiazole-4,6-diamine in scientific research. One potential direction is the development of new derivatives with improved fluorescence properties and reduced photobleaching tendency. Another direction is the application of N~6~-benzyl-N~4~,N~4~-dimethyl-7-nitro-2,1,3-benzoxadiazole-4,6-diamine in the study of protein-protein interactions and the identification of new drug targets. Additionally, N~6~-benzyl-N~4~,N~4~-dimethyl-7-nitro-2,1,3-benzoxadiazole-4,6-diamine could be used in the development of new diagnostic tools and therapies for various diseases.
Scientific Research Applications
N~6~-benzyl-N~4~,N~4~-dimethyl-7-nitro-2,1,3-benzoxadiazole-4,6-diamine has been extensively used as a fluorescent probe in various scientific research applications. It has been used to detect and measure the concentration of amino acids, peptides, and proteins. It has also been used to study the binding affinity of ligands to proteins and to monitor enzyme activity. Additionally, N~6~-benzyl-N~4~,N~4~-dimethyl-7-nitro-2,1,3-benzoxadiazole-4,6-diamine has been used to study the mechanism of action of various drugs and to investigate the structure and function of membrane proteins.
properties
IUPAC Name |
5-N-benzyl-7-N,7-N-dimethyl-4-nitro-2,1,3-benzoxadiazole-5,7-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3/c1-19(2)12-8-11(16-9-10-6-4-3-5-7-10)15(20(21)22)14-13(12)17-23-18-14/h3-8,16H,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLVQFNBVHPCSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C2=NON=C12)[N+](=O)[O-])NCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N~6~-benzyl-N~4~,N~4~-dimethyl-7-nitro-2,1,3-benzoxadiazole-4,6-diamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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